Vaccenic acid sodium salt
Overview
Description
Vaccenic acid sodium salt is a derivative of vaccenic acid, a naturally occurring trans fatty acid and an omega-7 fatty acid. Vaccenic acid is predominantly found in the fat of ruminants and dairy products such as milk, butter, and yogurt . The sodium salt form of vaccenic acid is created by neutralizing vaccenic acid with sodium hydroxide, resulting in a compound that is more soluble in water and easier to handle in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of vaccenic acid sodium salt typically involves the neutralization of vaccenic acid with a sodium hydroxide solution. The reaction can be represented as follows:
C18H34O2+NaOH→C18H33O2Na+H2O
Neutralization Reaction: Vaccenic acid is dissolved in an appropriate solvent, such as ethanol or water. Sodium hydroxide is then added slowly to the solution while stirring continuously.
Reaction Conditions: The reaction is typically carried out at room temperature. The pH of the solution is monitored and maintained around neutral (pH 7) to ensure complete neutralization.
Isolation: The resulting this compound is isolated by evaporating the solvent, followed by drying under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Neutralization: Large quantities of vaccenic acid and sodium hydroxide are mixed in industrial reactors.
Continuous Stirring: The mixture is continuously stirred to ensure complete reaction.
Filtration and Drying: The product is filtered to remove any impurities and then dried using industrial drying equipment.
Chemical Reactions Analysis
Types of Reactions
Vaccenic acid sodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form vaccenic acid epoxide.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as silver nitrate (AgNO3) can be used to replace the sodium ion with a silver ion.
Major Products
Oxidation: Vaccenic acid epoxide.
Reduction: Saturated fatty acids such as stearic acid.
Substitution: Silver vaccenate.
Scientific Research Applications
Vaccenic acid sodium salt has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role in lipid metabolism and its effects on cellular functions.
Industry: It is used in the formulation of dietary supplements and functional foods due to its potential health benefits.
Mechanism of Action
Vaccenic acid sodium salt exerts its effects through various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptors (PPARs): Vaccenic acid acts as a ligand for PPARs, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.
Beta-Oxidation Pathway: It regulates the peroxisomal beta-oxidation pathway of fatty acids, enhancing the breakdown of fatty acids for energy production.
Cholesterol Modulation: It has been shown to influence cholesterol levels by increasing high-density lipoprotein (HDL) and lowering low-density lipoprotein (LDL) cholesterol.
Comparison with Similar Compounds
Similar Compounds
Elaidic Acid: Another trans fatty acid, but with different health implications, often associated with negative cardiovascular effects.
Rumenic Acid: A conjugated linoleic acid derived from vaccenic acid, known for its anti-carcinogenic properties.
Palmitoleic Acid: An omega-7 fatty acid with similar metabolic roles but different structural properties.
Uniqueness
Vaccenic acid sodium salt is unique due to its specific trans configuration and its ability to be converted into beneficial compounds such as rumenic acid. Unlike elaidic acid, vaccenic acid has been associated with potential health benefits, including anti-cancer properties and positive effects on cholesterol levels .
Properties
IUPAC Name |
sodium;(E)-octadec-11-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-8H,2-6,9-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZQDAISLCDHHU-USRGLUTNSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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